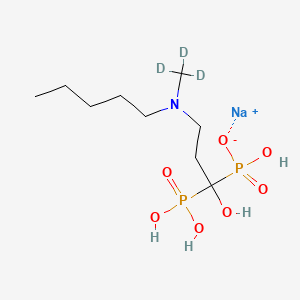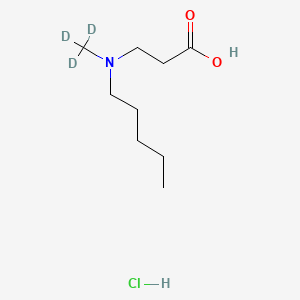
Benazepril tert-Butyl Ester-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benazepril tert-Butyl Ester-d5 is a deuterated ester of benazepril, an angiotensin-converting enzyme inhibitor. This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use . The molecular formula of this compound is C28H31D5N2O5, and it has a molecular weight of 485.63 .
Vorbereitungsmethoden
The synthesis of Benazepril tert-Butyl Ester-d5 involves several steps. One common method includes the reaction of 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine. This reaction is followed by a dynamic kinetic resolution process to obtain the benazepril intermediate. This method is efficient and suitable for industrial production due to its high yield and minimal environmental impact .
Analyse Chemischer Reaktionen
Benazepril tert-Butyl Ester-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Benazepril tert-Butyl Ester-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a labeled synthetic intermediate for studying metabolic pathways and reaction mechanisms . In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of angiotensin-converting enzyme inhibitors . Additionally, it has applications in environmental and clinical diagnostic research.
Wirkmechanismus
The mechanism of action of Benazepril tert-Butyl Ester-d5 is similar to that of benazepril. Upon hydrolysis by esterases in the liver, it is converted into its active form, benazeprilat. Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
Benazepril tert-Butyl Ester-d5 is unique due to its deuterated nature, which makes it particularly useful in research involving isotopic labeling. Similar compounds include:
Benazepril tert-Butyl Ester: The non-deuterated form of the compound.
Benazepril Hydrochloride: The hydrochloride salt form of benazepril.
Benazepril Related Compound F: A related compound used as a reference standard
These compounds share similar chemical structures and pharmacological properties but differ in their specific applications and labeling.
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O5/c1-5-34-27(33)23(17-15-20-11-7-6-8-12-20)29-22-18-16-21-13-9-10-14-24(21)30(26(22)32)19-25(31)35-28(2,3)4/h6-14,22-23,29H,5,15-19H2,1-4H3/t22-,23-/m0/s1/i6D,7D,8D,11D,12D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLLWVSHZXSUNF-HVSPQWTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)OC(C)(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747077 |
Source


|
| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356010-96-2 |
Source


|
| Record name | Ethyl (2S)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-(~2~H_5_)phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-3-[(1E,5E)-18-hydroxyoctadeca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B562610.png)







